

4-Hydroxy-3-methoxybenzonitrile CAS number 4421-08-3

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Hydroxy-3-methoxybenzonitrile

Cat. No.: B1293924

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Physicochemical Properties and Molecular Structure

4-Hydroxy-3-methoxybenzonitrile is a beige or white to off-white crystalline powder at room temperature.^{[3][4]} The presence of the polar hydroxyl (-OH) and nitrile (-C≡N) groups, along with the methoxy (-OCH₃) group, dictates its chemical behavior. The hydroxyl group is a site for etherification and esterification, while the nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine, providing multiple avenues for synthetic diversification.^[1]

Table 1: Chemical Identity and Physicochemical Properties

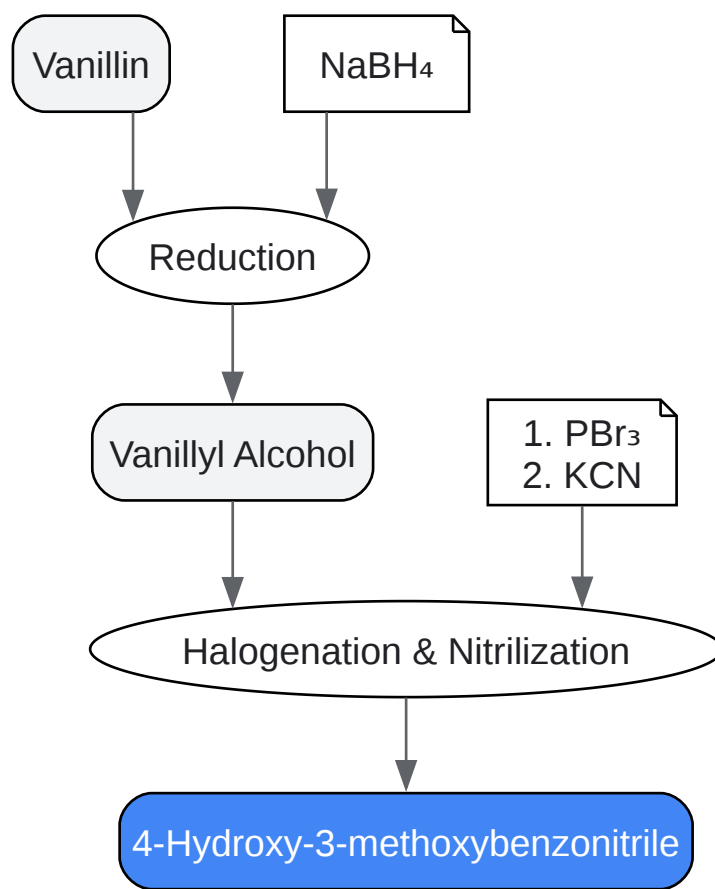
Property	Value	Source(s)
CAS Number	4421-08-3	[5]
IUPAC Name	4-hydroxy-3-methoxybenzonitrile	[5]
Synonyms	Vanillonitrile, 4-Cyano-2-methoxyphenol	[5]
Molecular Formula	C ₈ H ₇ NO ₂	[5]
Molecular Weight	149.15 g/mol	[5]
Appearance	Beige crystalline powder	[3]
Melting Point	85-89 °C	[4]
Solubility	Sparingly soluble in water	[4]
InChIKey	QJRWLNLUIAJTAD-UHFFFAOYSA-N	[5]

Synthesis and Manufacturing

The most economically viable and common precursor for the synthesis of **4-hydroxy-3-methoxybenzonitrile** is vanillin, an abundant natural product.[1][6] The primary transformation involves the conversion of the aldehyde functional group of vanillin into a nitrile. Several synthetic strategies exist, with the following two-step protocol being a well-documented and reliable method.

Synthetic Workflow from Vanillin

The conversion of vanillin to vanillonitrile can be efficiently achieved through an intermediate vanillyl alcohol, followed by halogenation and nucleophilic substitution with a cyanide salt.[6][7] This approach avoids the direct, and often harsh, conditions required for the dehydration of a vanillin oxime.



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Caption: Synthesis workflow from vanillin to **4-hydroxy-3-methoxybenzonitrile**.

Detailed Experimental Protocol: Synthesis from Vanillin

This protocol is adapted from the methodology described by Lerrick et al. for the synthesis of **4-hydroxy-3-methoxybenzonitrile** as a precursor for isoflavone derivatives.^{[6][7]}

Step 1: Reduction of Vanillin to Vanillyl Alcohol

- Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve vanillin in ethanol at room temperature.
- Reaction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise over 30 minutes. The choice of NaBH₄ is critical as it is a mild reducing agent that selectively reduces the aldehyde without affecting the aromatic ring or other functional groups.

- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the vanillin spot has been completely consumed.
- **Work-up:** Quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases. This neutralizes the excess borohydride and the borate esters formed.
- **Extraction:** Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield vanillyl alcohol, typically as a white crystal.^[6]

Step 2: Halogenation and Nitrilization to **4-Hydroxy-3-methoxybenzonitrile**

- **Setup:** Dissolve the vanillyl alcohol from Step 1 in a suitable aprotic solvent (e.g., diethyl ether) in a flask under an inert atmosphere (e.g., nitrogen or argon).
- **Halogenation:** Cool the solution in an ice bath and slowly add phosphorus tribromide (PBr_3). The PBr_3 converts the primary alcohol to the more reactive benzyl bromide. This intermediate is typically used without isolation.
- **Nitrilization:** In a separate flask, prepare a solution of potassium cyanide (KCN) in a polar aprotic solvent like dimethylformamide (DMF). Add the previously formed benzyl bromide solution dropwise to the KCN solution. The cyanide ion acts as a nucleophile, displacing the bromide in an $\text{S}_\text{N}2$ reaction to form the nitrile.
- **Work-up and Purification:** After the reaction is complete, pour the mixture into water and extract with an organic solvent. The crude product is then purified by column chromatography on silica gel to yield **4-hydroxy-3-methoxybenzonitrile**. The yield for this second step is reported to be around 36%.^{[6][7]}

Analytical and Spectroscopic Characterization

The identity and purity of **4-hydroxy-3-methoxybenzonitrile** are confirmed using a combination of chromatographic and spectroscopic techniques.

Chromatographic Analysis: HPLC

A robust analytical method is essential for quality control. A reverse-phase high-performance liquid chromatography (RP-HPLC) method provides excellent resolution and quantification.

Table 2: Representative RP-HPLC Method Parameters

Parameter	Condition	Rationale
Column	C18, 250 mm x 4.6 mm, 5 μ m	Standard for resolving aromatic compounds of moderate polarity.
Mobile Phase	A: 0.1% Phosphoric acid in Water B: Acetonitrile	A gradient elution (e.g., starting at 70:30 A:B and ramping to 30:70 A:B) allows for efficient separation from potential impurities.
Flow Rate	1.0 mL/min	A standard flow rate for analytical separations on a 4.6 mm ID column.
Detection	UV at 225 nm	The benzonitrile chromophore exhibits strong absorbance near this wavelength. [8]
Column Temp.	30 $^{\circ}$ C	Ensures reproducible retention times.

Spectroscopic Data

The structure of **4-hydroxy-3-methoxybenzonitrile** is unequivocally confirmed by its spectral data.

- ^1H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons (typically in the δ 6.9-7.4 ppm range), a singlet for the methoxy group protons (around δ 3.9 ppm), and a broad singlet for the phenolic hydroxyl proton.
- ^{13}C NMR: The carbon NMR will display signals for the nitrile carbon (around 119 ppm), the aromatic carbons (110-150 ppm), and the methoxy carbon (around 56 ppm).

- FTIR: The infrared spectrum is distinguished by a sharp, strong absorption band for the nitrile ($\text{C}\equiv\text{N}$) stretch around 2230 cm^{-1} , a broad O-H stretching band for the phenol around $3300\text{-}3500\text{ cm}^{-1}$, and C-O stretching bands for the methoxy and phenol groups.[5]
- Mass Spectrometry: The mass spectrum will show a molecular ion peak (M^+) corresponding to its molecular weight ($m/z = 149.15$).[5]

Applications in Drug Discovery and Development

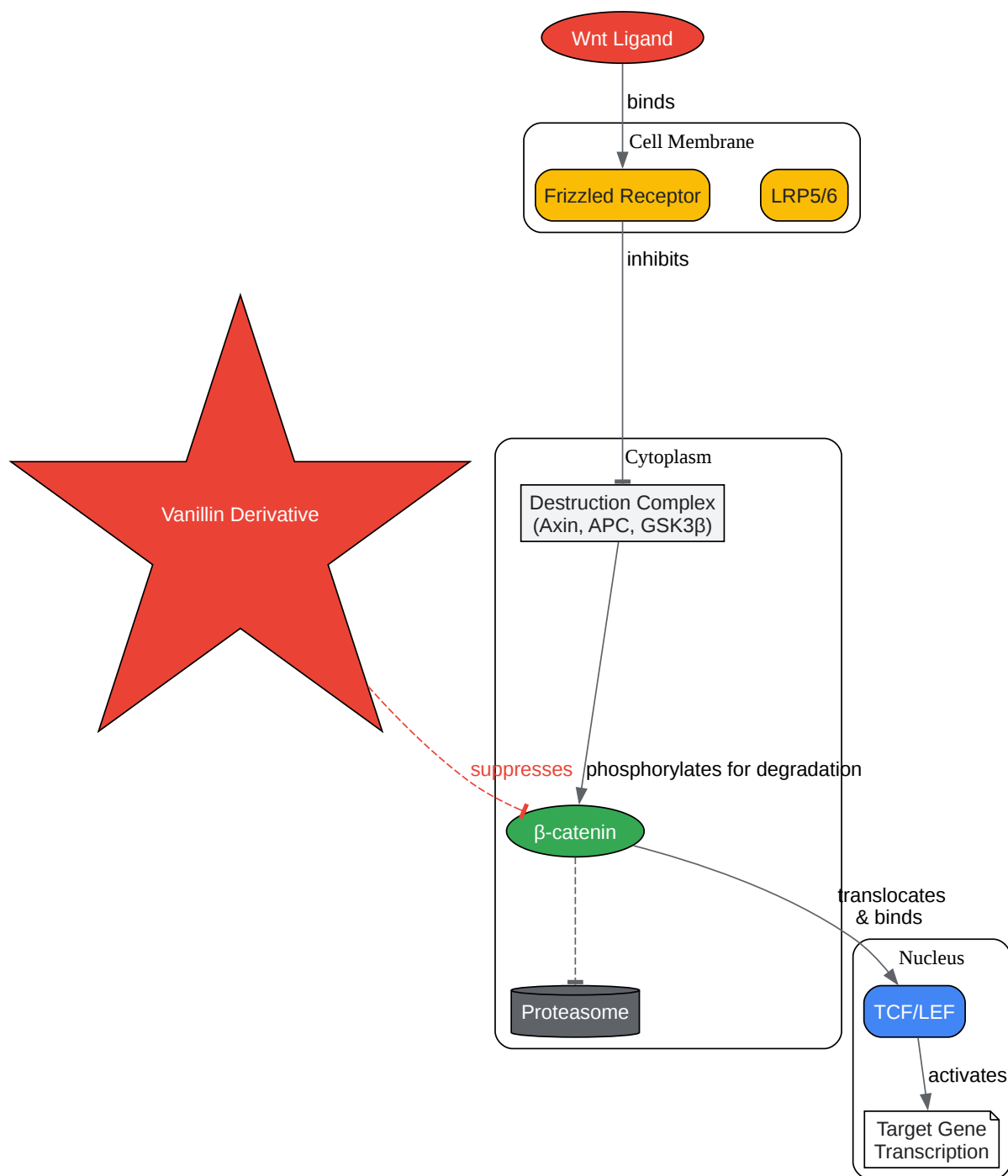
While **4-hydroxy-3-methoxybenzonitrile** itself is not typically an active pharmaceutical ingredient (API), its true value lies in its role as a versatile scaffold for the synthesis of bioactive molecules.[2]

Role as a Scaffolding Intermediate

The compound's functional groups allow for its incorporation into a wide array of molecular architectures. Researchers utilize it in the development of novel drugs targeting various conditions, including cancer, inflammation, and microbial infections.[2][9]

Mechanism of Action of Derivatives: A Case Study

The direct biological pathways modulated by vanillonitrile are not extensively studied, as it is primarily an intermediate. However, its derivatives have shown significant and specific biological activity. For instance, a derivative of the closely related vanillin has been shown to suppress the growth of colon cancer cells (HT29) by targeting a key oncogenic pathway.



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Caption: Wnt/β-catenin pathway, a target for vanillin-derived anticancer agents.[9]

This pathway is crucial in cell proliferation. In many cancers, it is aberrantly activated, leading to the accumulation of β -catenin in the nucleus, where it drives the transcription of growth-promoting genes. A vanillin derivative was found to suppress the Wnt/ β -catenin signaling pathway in HT29 cells, demonstrating the potential for this chemical class to be developed into targeted cancer therapeutics.[9] This underscores the importance of **4-hydroxy-3-methoxybenzonitrile** as a starting point for generating medicinally potent compounds.

Safety and Handling

As a laboratory chemical, **4-hydroxy-3-methoxybenzonitrile** must be handled with appropriate precautions.

- Hazard Classification: It is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[5]
- GHS Pictograms: Warning.[5]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a dust mask (e.g., N95). Handle in a well-ventilated area or a chemical fume hood.
- Storage: Store in a cool, well-ventilated area in a tightly closed container.

Conclusion and Future Outlook

4-Hydroxy-3-methoxybenzonitrile (CAS 4421-08-3) is a cornerstone intermediate chemical, bridging the gap between abundant natural feedstocks like vanillin and high-value, complex molecules. Its predictable reactivity and versatile functional groups ensure its continued relevance in the synthesis of novel pharmaceuticals, advanced agrochemicals, and functional materials.[10] As research continues to uncover the therapeutic potential of its derivatives, the demand for reliable, scalable synthesis routes and a deep understanding of this compound's chemistry will only intensify, solidifying its role as a key enabler of innovation in science and industry.

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- To cite this document: BenchChem. [4-Hydroxy-3-methoxybenzonitrile CAS number 4421-08-3]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293924#4-hydroxy-3-methoxybenzonitrile-cas-number-4421-08-3]

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